alpha-Amylcinnamyl alcohol is a synthetic allylic alcohol utilized extensively as a fragrance ingredient and chemical building block. Characterized by a boiling point of 141–143 °C (at 5 mmHg) and a low vapor pressure of 0.00064 mmHg at 25 °C, it offers high thermal stability and low volatility . With an estimated logP of 4.03, the compound exhibits high lipophilicity, making it highly soluble in organic solvents and oils while remaining practically insoluble in water [1]. Synthesized primarily via the reduction of alpha-amylcinnamaldehyde, this compound is prioritized in procurement for its stable, non-reactive hydroxyl group, which provides a reliable functional site for esterification or use as a persistent base note in complex chemical formulations .
Substituting alpha-amylcinnamyl alcohol with its direct precursor, alpha-amylcinnamaldehyde, introduces severe formulation and regulatory risks. While both share a similar carbon skeleton, the aldehyde is highly susceptible to spontaneous auto-oxidation in air, forming protein-reactive hydroperoxides and amylcinnamic acid that degrade product stability [1]. Furthermore, the aldehyde acts as a Schiff base former and Michael acceptor, making it a known skin sensitizer subject to strict International Fragrance Association (IFRA) restrictions [2]. Conversely, substituting with the unsubstituted parent, cinnamyl alcohol, drastically alters the physical properties; the lack of the amyl chain increases volatility and reduces lipophilicity, compromising the compound's substantivity and fixative performance in downstream applications .
Quantitative risk assessments using the Murine Local Lymph Node Assay (LLNA) demonstrate a stark contrast in sensitization potency between the alcohol and its aldehyde precursor. alpha-Amylcinnamyl alcohol exhibits an EC3 value greater than 6250 µg/cm² (classified as a very weak or non-sensitizer), whereas alpha-amylcinnamaldehyde shows an EC3 of 2513 µg/cm², categorizing it as a weak-to-moderate sensitizer[1]. This difference is driven by the aldehyde's ability to form Schiff bases with skin proteins, a reactivity pathway absent in the alcohol [2].
| Evidence Dimension | LLNA EC3 (Sensitization Threshold) |
| Target Compound Data | >6250 µg/cm² (Very weak / Non-sensitizer) |
| Comparator Or Baseline | alpha-Amylcinnamaldehyde (2513 µg/cm²) |
| Quantified Difference | >2.4-fold higher threshold for the alcohol (lower sensitization risk) |
| Conditions | Murine Local Lymph Node Assay (LLNA) |
Procurement teams must select the alcohol form for leave-on topical formulations to avoid triggering strict IFRA sensitization restrictions and minimize contact dermatitis risks.
The chemical stability of alpha-amylcinnamyl alcohol in biological and formulated matrices is significantly higher than its aldehyde counterpart due to the absence of an electrophilic carbonyl carbon. In Direct Peptide Reactivity Assays (DPRA), alpha-amylcinnamaldehyde acts as a reactive electrophile, causing significant depletion of lysine and cysteine-containing peptides [1]. In contrast, the allylic alcohol group in alpha-amylcinnamyl alcohol is sterically hindered and chemically inert under ambient conditions, resulting in minimal peptide depletion [2].
| Evidence Dimension | Electrophilic protein reactivity (DPRA) |
| Target Compound Data | Minimal peptide depletion (non-reactive hydroxyl) |
| Comparator Or Baseline | alpha-Amylcinnamaldehyde (High peptide depletion via Schiff base/Michael addition) |
| Quantified Difference | Elimination of electrophilic reactivity in the alcohol form |
| Conditions | In chemico Direct Peptide Reactivity Assay (DPRA) |
The lack of protein reactivity ensures that the compound remains stable in complex formulations containing amines or proteins, preventing unwanted cross-linking or degradation.
The addition of the amyl (pentyl) chain to the cinnamyl structure drastically alters the compound's thermodynamic properties, making it a stronger fixative compared to unsubstituted cinnamyl alcohol. alpha-Amylcinnamyl alcohol possesses a highly depressed vapor pressure of 0.00064 mmHg at 25 °C and an elevated logP of 4.03 [1]. This high lipophilicity and low volatility ensure that the molecule evaporates at a fraction of the rate of simpler aromatic alcohols, anchoring more volatile top notes in a formulated matrix.
| Evidence Dimension | Vapor Pressure and logP |
| Target Compound Data | 0.00064 mmHg at 25 °C; logP ~4.03 |
| Comparator Or Baseline | Unsubstituted cinnamyl alcohol (Higher vapor pressure, lower logP) |
| Quantified Difference | Significantly lower volatility and higher lipid solubility |
| Conditions | Standard ambient temperature and pressure (25 °C) |
Formulators should procure this specific amyl-substituted alcohol when requiring a long-lasting, hydrophobic base note that resists rapid evaporation.
Because alpha-amylcinnamyl alcohol exhibits an LLNA EC3 >6250 µg/cm² and lacks the protein-reactive Schiff base chemistry of its aldehyde precursor, it is the required procurement choice for leave-on lotions, creams, and cosmetics where minimizing contact dermatitis is a strict regulatory requirement [1].
Driven by its exceptionally low vapor pressure (0.00064 mmHg) and high logP (4.03), this compound serves as a critical fixative in fine perfumery and industrial air care products, anchoring more volatile components and extending the duration of the scent profile [2].
The stable, non-electrophilic primary hydroxyl group makes alpha-amylcinnamyl alcohol an excellent starting material for synthesizing specialty esters (e.g., alpha-amylcinnamyl acetate) used in flavor and fragrance manufacturing, avoiding the auto-oxidation issues inherent to aldehyde precursors .
Irritant